

Application Notes and Protocols for the Analytical Characterization of Pyrazolopyridines

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Compound of Interest

Compound Name: 4,6-Dimethyl-1H-pyrazolo[3,4-
b]pyridin-3-amine

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.^{[1][2][3]} Their structural similarity to purine bases has made them a "privileged scaffold" in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and antileishmanial drugs.^{[4][5]} Accurate and comprehensive characterization of newly synthesized pyrazolopyridine derivatives is critical for confirming their chemical structure, assessing purity, and ensuring reproducibility in biological assays. This document provides detailed application notes and experimental protocols for the key analytical techniques used in their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pyrazolopyridines. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of protons and carbons, respectively.^{[6][7]} Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between nuclei and definitively assign the structure, especially for complex substitution patterns or to differentiate between isomers.^[8]

For instance, ^{13}C NMR can be effectively used to distinguish between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine regioisomers.[9]

Experimental Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified pyrazolopyridine sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.[8][10] The choice of solvent should be based on the sample's solubility.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can also reference the residual solvent peak.[8][11]
- Instrument Setup (300-600 MHz Spectrometer):[8][12]
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using standard parameters. A typical spectral width is 4000 Hz with 32K data points.[8]
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 17,200 scans) may be necessary to achieve a good signal-to-noise ratio.[13]
 - 2D NMR (if required): Perform COSY, HSQC, and HMBC experiments using standard pulse programs to resolve structural ambiguities.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.
- Reference the spectrum using TMS (0 ppm) or the residual solvent peak.

Data Presentation: Representative NMR Data

The following table summarizes typical chemical shifts for substituted pyrazolopyridine derivatives.

Compound Type	Proton/Carbon	Typical Chemical Shift (δ , ppm)	Solvent	Reference
1H-Pyrazolo[3,4-b]pyridine	H-3	8.01 - 8.06 (singlet)	CDCl_3	[9]
H-4, H-5, H-6		7.13 - 8.55 (multiplets)	CDCl_3	[9]
Pyrazolo[4,3-b]pyridine	H-5, H-7	8.68 - 9.70 (doublets)	CDCl_3	[10]
C-3		139.2 - 140.8	CDCl_3	[10]
C=O (Ester)		160.1 - 160.4	CDCl_3	[10]
Pyrazolo[3,4-d]pyrimidine	H-3	8.34 - 8.78 (singlet)	DMSO-d_6	[8]
C-3		134.1 - 134.7	DMSO-d_6	[8]
C-4		158.2 - 158.4	DMSO-d_6	[8]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of pyrazolopyridines.[\[14\]](#) High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[\[10\]\[15\]](#) Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods.[\[16\]\[17\]](#) The fragmentation patterns observed in the mass spectrum, particularly with EI-MS, can offer valuable structural information, corroborating data from NMR.[\[4\]\[18\]\[19\]](#) Common fragmentation pathways involve the loss of small molecules like CO, HCN, or side-chain fragments.[\[4\]\[18\]](#)

Experimental Protocol: LC-MS Analysis

- Sample Preparation:
 - Prepare a dilute solution of the sample (approx. 0.1-1.0 mg/mL) in a suitable solvent like methanol or acetonitrile.[\[20\]](#)
 - Filter the solution through a 0.45 µm syringe filter to remove any particulates.[\[21\]](#)
- Instrumentation (LC-ESI-MS):
 - HPLC: Use a reversed-phase C18 column. The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), both containing an acidic modifier like 0.1% formic acid to facilitate protonation.[\[22\]](#)
 - Mass Spectrometer: Couple the HPLC system to an ESI mass spectrometer. Operate the instrument in positive ion mode (ESI+) to detect protonated molecules $[M+H]^+$.[\[16\]](#)
- Data Acquisition:
 - Inject a small volume (1-5 µL) of the sample solution.
 - Run a gradient elution, for example, from 5% B to 95% B over 10-20 minutes, to separate the analyte from impurities.[\[21\]](#)
 - Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu).
 - For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and analyze the resulting daughter ions.

Data Presentation: Common Mass Spectral Fragments

Parent Structure	Fragmentation Process	Neutral Loss (m/z)	Reference
Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines	Elimination of Carbon Monoxide	CO (28)	[4]
Loss of Hydrogen Cyanide	HCN (27)	[4]	
Ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates	Elimination of Ethanol	C ₂ H ₅ OH (46)	[18]
Loss of Carbon Monoxide	CO (28)	[18]	
Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines	Elimination of Halogen Acid (e.g., HCl)	HCl (36)	[19]

Single Crystal X-ray Crystallography Application Note

Single crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.^[7] It yields precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions.^{[7][15]} This technique is invaluable for the absolute confirmation of a novel compound's structure, determining stereochemistry, and understanding packing arrangements in the crystal lattice.^{[6][15]} The primary prerequisite is the ability to grow high-quality single crystals of the pyrazolopyridine derivative.^{[23][24]}

Experimental Protocol: Crystal Growth and Data Collection

- Crystal Growth:

- Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture until saturation. Loosely cover the container (e.g., with parafilm pierced with small holes) and allow the solvent to evaporate slowly and undisturbed over several days.[24]
- Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[23]

- Crystal Mounting and Data Collection:
 - Under a microscope, select a well-formed single crystal (typically 0.05-0.25 mm in dimension) that is free of cracks or defects.[24][25]
 - Mount the crystal on a goniometer head using a cryoprotectant oil.[23]
 - Place the mounted crystal on a single-crystal X-ray diffractometer.[23]
 - Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo K α or Cu K α) while it is rotated, collecting the diffraction pattern on a detector.[23]
- Structure Solution and Refinement:
 - Process the collected diffraction data to determine the unit cell dimensions and space group.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
 - Refine the structural model against the experimental data to determine the precise atomic positions.

Data Presentation: Example Crystallographic Data

Parameter	Description	Example Value Range
Crystal System	The symmetry class of the crystal lattice.	Monoclinic, Orthorhombic
Space Group	Describes the symmetry elements of the unit cell.	P2 ₁ /c, P-1
a, b, c (Å)	The lengths of the unit cell axes.	5 - 20 Å
α, β, γ (°)	The angles between the unit cell axes.	90° or variable (e.g., β ≈ 90-110°)
Volume (Å ³)	The volume of the unit cell.	500 - 3000 Å ³
z	The number of molecules per unit cell.	2, 4, 8

High-Performance Liquid Chromatography (HPLC) Application Note

HPLC is a cornerstone technique for determining the purity of pyrazolopyridine samples and for their purification.^[26] Reversed-phase HPLC (RP-HPLC) is most commonly used, where compounds are separated based on their hydrophobicity.^[20] The method can be used to quantify the analyte, identify impurities, and monitor reaction progress. By scaling up an analytical method to preparative HPLC, pure compounds can be isolated from complex reaction mixtures.^[27]

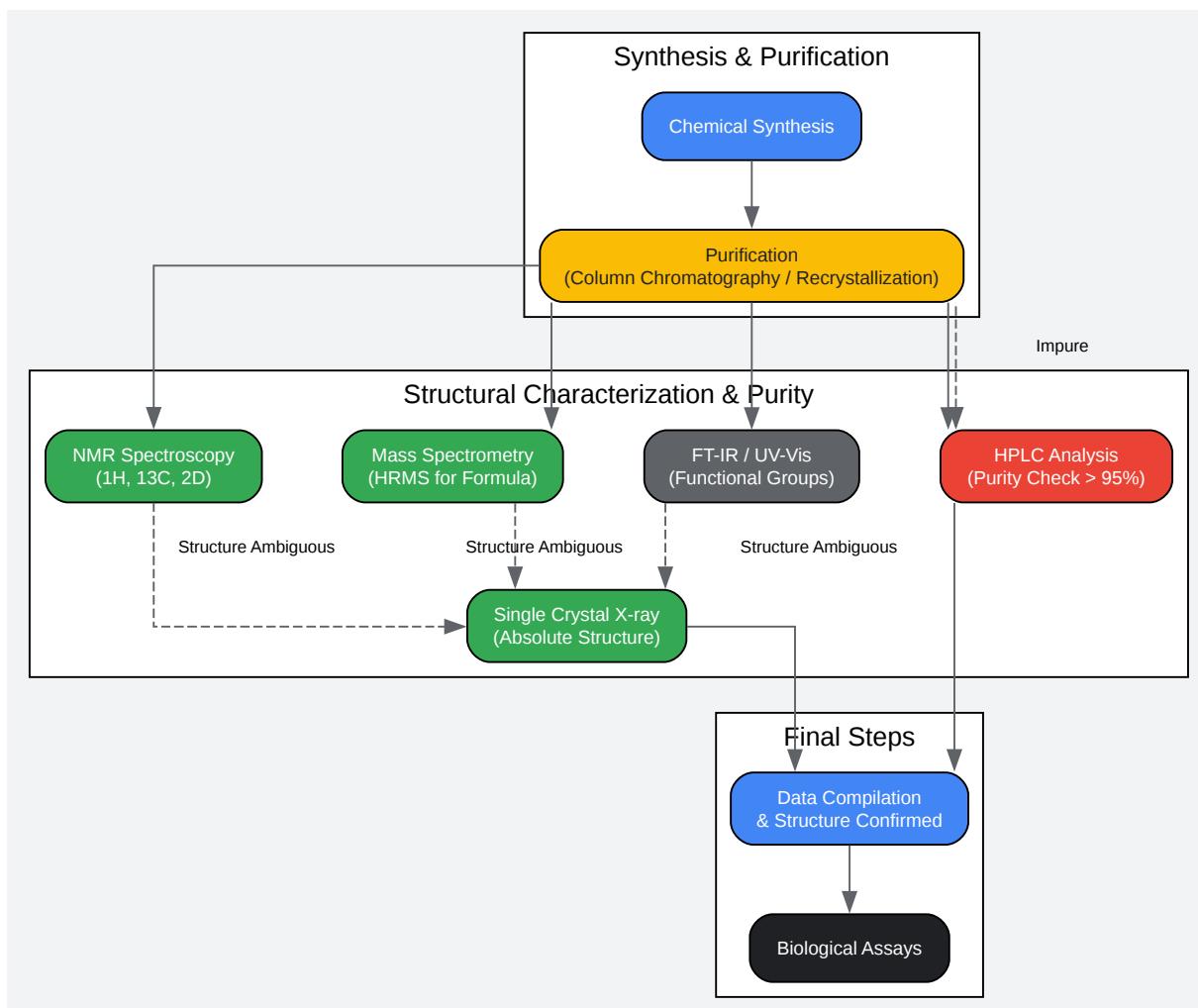
Experimental Protocol: Purity Analysis by RP-HPLC

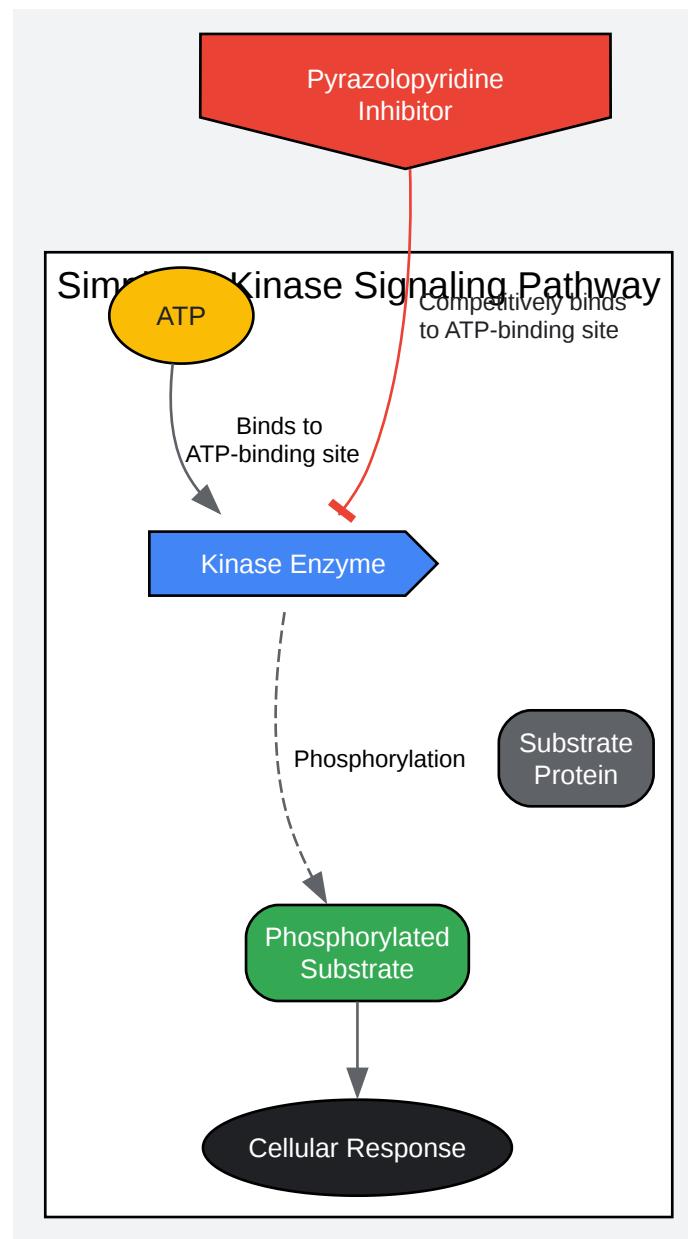
- Sample Preparation:
 - Prepare a stock solution of the pyrazolopyridine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).^[20] ^[21]
 - Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 50-100 µg/mL).

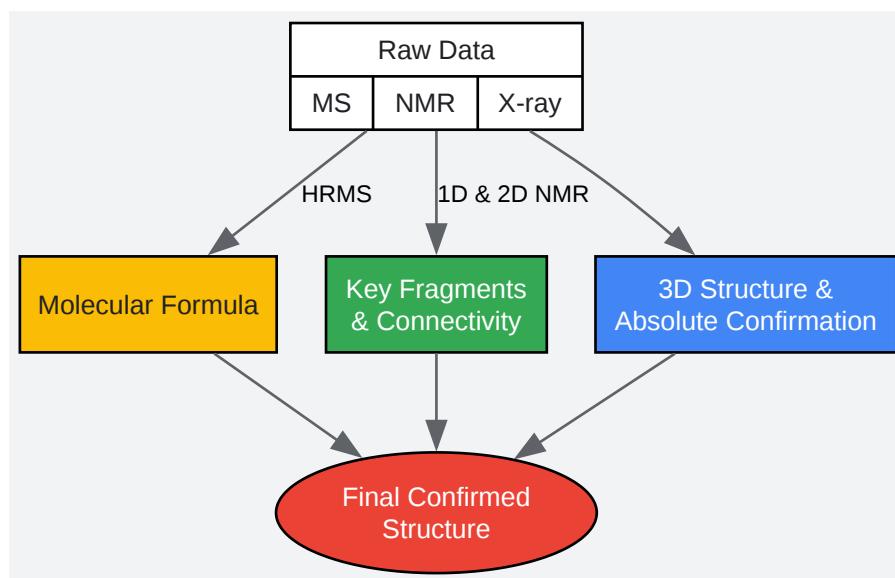
- Filter the sample through a 0.45 μm syringe filter before injection.[21]
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[20]
 - Gradient: A typical starting gradient is 5% B to 95% B over 20 minutes.[21]
 - Flow Rate: 1.0 mL/min.[20][21]
 - Column Temperature: 25 °C (ambient).[20][21]
 - Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or the compound's λ_{max}).[21][28][29]
- Data Analysis:
 - Inject 5-10 μL of the prepared sample.
 - Record the chromatogram.
 - The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Workflow for Characterization of a Novel Pyrazolopyridine







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